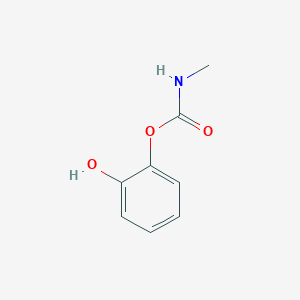

o-Hydroxyphenyl methylcarbamate

描述

O-Hydroxyphenyl methylcarbamate is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for o-hydroxyphenyl methylcarbamate, and how can reaction yields be improved?

The synthesis of this compound can be optimized using catalytic methods. For example, Zn/Al/Ce mixed oxide catalysts derived from hydrotalcites enhance carbamate formation by promoting nucleophilic substitution between phenyl hydroxyl groups and methyl carbamate precursors . Key parameters include temperature (80–120°C), solvent polarity (e.g., dimethylformamide), and catalyst loading (5–10 mol%). Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC helps identify byproducts (e.g., unreacted phenol derivatives), which can be minimized by adjusting stoichiometric ratios .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Spectroscopy : FT-IR confirms the presence of carbamate C=O stretching (1680–1720 cm⁻¹) and phenolic O-H absorption (3200–3500 cm⁻¹). UV-Vis spectroscopy detects aromatic π→π* transitions (λmax ≈ 270 nm) .

- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase resolves impurities (retention time: 8–10 min) .

- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]⁺ at m/z 196.06) .

Q. How does this compound’s stability vary under different storage conditions?

The compound is sensitive to hydrolysis in acidic or alkaline environments. Stability studies show:

Q. What safety protocols are critical when handling this compound in the laboratory?

- Ventilation : Use fume hoods to limit aerosol exposure; local exhaust ventilation reduces airborne concentrations below 1 mg/m³ .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles prevent dermal/ocular contact.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling elucidate this compound’s reaction pathways and electronic properties?

Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict nucleophilic attack mechanisms at the carbamate carbonyl group. Fukui indices identify electrophilic sites prone to hydrolysis. Molecular dynamics simulations (MD) in aqueous solutions reveal solvent interactions influencing degradation rates .

Q. What are the primary degradation pathways of this compound in environmental matrices, and how can they be monitored?

In soil and water, microbial degradation produces o-cresol and methylamine via enzymatic cleavage. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) quantifies degradation products at sub-ppb levels. Isotopic labeling (e.g., ¹³C-carbamate) tracks metabolic pathways in bioremediation studies .

Q. How does this compound interact with biological targets, such as acetylcholinesterase (AChE)?

Enzyme inhibition assays using Ellman’s method show competitive binding at AChE’s catalytic site (Ki ≈ 10⁻⁶ M). Molecular docking (e.g., AutoDock Vina) reveals hydrogen bonding between the carbamate oxygen and Ser203 residue, mimicking acetylcholine interactions. Synergistic effects with organophosphate inhibitors require dose-response validation .

Q. How can contradictory data on this compound’s bioactivity be resolved?

Discrepancies in IC50 values (e.g., AChE inhibition) often arise from assay conditions (pH, temperature) or impurity interference. Cross-validation using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays) and stringent purity checks (≥98% by HPLC) improve reproducibility. Meta-analyses of published datasets identify outliers linked to unoptimized protocols .

属性

CAS 编号 |

10309-97-4 |

|---|---|

分子式 |

C8H9NO3 |

分子量 |

167.16 g/mol |

IUPAC 名称 |

(2-hydroxyphenyl) N-methylcarbamate |

InChI |

InChI=1S/C8H9NO3/c1-9-8(11)12-7-5-3-2-4-6(7)10/h2-5,10H,1H3,(H,9,11) |

InChI 键 |

CEHPRGMPLPBMLL-UHFFFAOYSA-N |

SMILES |

CNC(=O)OC1=CC=CC=C1O |

规范 SMILES |

CNC(=O)OC1=CC=CC=C1O |

Key on ui other cas no. |

10309-97-4 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。